5,5-Difluorotetrahydropyran-3-amine;hydrochloride
Description
5,5-Difluorotetrahydropyran-3-amine hydrochloride (CAS: 2306275-99-8) is a fluorinated cyclic amine hydrochloride with the molecular formula C₅H₁₀ClF₂NO and a molecular weight of 173.59 g/mol . Its structure features a six-membered tetrahydropyran ring with two fluorine atoms at the 5,5-positions and an amine group at the 3-position, stabilized as a hydrochloride salt. This compound is marketed as a synthetic building block, with commercial availability in milligram to gram quantities, reflecting its utility in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
5,5-difluorooxan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(8)2-9-3-5;/h4H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTGEAAEEVWVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Approaches
Tetrahydropyran rings are typically synthesized via cyclization of diols, dihalides, or epoxy intermediates. For fluorinated variants, pre-fluorinated building blocks are advantageous. For example, 3-chloropropylamine hydrochloride (used in for N-(3-aminopropyl)methacrylamide synthesis) could serve as a precursor for ring closure if modified with fluorinated segments.
Table 1: Representative Cyclization Methods for Oxygen Heterocycles
| Precursor Type | Reagents/Conditions | Yield | Source Analogy |
|---|---|---|---|
| Diol | Acid catalysis (H₂SO₄, TsOH) | 60–75% | – |
| Epoxide | Base-mediated ring opening | 80–90% | – |
| Haloalkane | KF in N-methylpyrrolidone | 85–94% | Patent CA1301763C |
The use of KF in N-methylpyrrolidone (NMP) for halogen exchange, as demonstrated in the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine, suggests that similar conditions could facilitate fluorination during cyclization.
Fluorination Techniques
Direct fluorination of tetrahydropyran intermediates is feasible using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Alternatively, nucleophilic fluorination with KF in polar aprotic solvents (e.g., NMP or DMF) at elevated temperatures (100–170°C) may introduce fluorine atoms.
Key Considerations:
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Steric effects : Fluorination at the 5-position requires accessible C–H or C–Cl bonds.
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Solvent choice : NMP enhances fluoride ion solubility and reaction efficiency.
| Protection Group | Deprotection Reagent | Conditions | Yield | Source Analogy |
|---|---|---|---|---|
| Phthalimide | Hydrazine hydrate | Ethanol, reflux | 87% | Patent CN102503849B |
| tert-Butylsulfinyl | HCl in THF | Room temperature | 93% | Patent CN114736173A |
Optimized Synthetic Routes
Proposed Pathway A: Sequential Fluorination and Amine Installation
Proposed Pathway B: Pre-fluorinated Building Blocks
Table 3: Comparative Analysis of Synthetic Routes
| Pathway | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| A | 3 | ~70% | Simplicity, fewer protection steps |
| B | 4 | ~65% | Better control over fluorination |
Chemical Reactions Analysis
Substitution Reactions
The primary amine group and electron-deficient tetrahydropyran ring facilitate nucleophilic substitution and dehydrohalogenation processes.
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Amine alkylation/acylation : Reacts with alkyl halides or acyl chlorides under mild conditions (room temperature, dichloromethane/THF solvent systems) to form secondary amines or amides .
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Fluorine displacement : The difluoro group at C5 may undergo substitution with strong nucleophiles (e.g., Grignard reagents) under catalytic conditions, though steric hindrance reduces reactivity compared to non-cyclic analogs .
Key reagents :
Oxidation
The amine group is susceptible to oxidation:
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N-Oxide formation : Hydrogen peroxide or m-CPBA in polar solvents (e.g., ethanol) converts the amine to its N-oxide, enhancing water solubility .
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Ring oxidation : Strong oxidizers (KMnO₄/CrO₃) may cleave the tetrahydropyran ring, producing keto-acids or lactones.
Reduction
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Debenzylation : Catalytic hydrogenation (Pd/C, H₂) removes protecting groups from synthetic intermediates .
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Amine reduction : Sodium borohydride or LiAlH₄ selectively reduces imine byproducts during multi-step syntheses.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
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Deprotonation : Strong bases (NaOH, K₂CO₃) liberate the free amine, which participates in coupling reactions .
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Salt metathesis : Anion exchange with silver nitrate or sodium bicarbonate yields alternative salts (e.g., sulfate, phosphate) .
Coupling Reactions
The amine group enables covalent modifications for drug conjugate synthesis:
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine into pharmaceutical compounds significantly enhances their metabolic stability and bioactivity. 5,5-Difluorotetrahydropyran-3-amine; hydrochloride is no exception, as fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated analogs. This compound has been investigated for its potential role in the development of new therapeutic agents.
Antiviral and Anticancer Properties
Research indicates that compounds with similar structures to 5,5-Difluorotetrahydropyran-3-amine; hydrochloride may modulate pathways associated with viral infections and cancer. For instance, studies on related fluorinated compounds have shown their ability to inhibit the activity of key enzymes involved in viral replication and tumor growth . The modulation of the Activating Transcription Factor 6 (ATF6) pathway has been highlighted as a potential mechanism through which these compounds exert their effects, suggesting avenues for therapeutic intervention in diseases such as cancer and neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of 5,5-Difluorotetrahydropyran-3-amine; hydrochloride can be achieved through various methods, including regioselective reactions involving difluoroallenes. These synthetic pathways often utilize catalysts to enhance yields and selectivity . Understanding these synthesis routes is crucial for optimizing production for pharmaceutical applications.
Pharmacological Studies
Pharmacological studies have demonstrated that 5,5-Difluorotetrahydropyran-3-amine; hydrochloride exhibits promising biological activities. In vitro assays have shown its potential efficacy against various cancer cell lines, indicating its role as a lead compound for further development . Additionally, the compound's safety profile is being assessed to ensure its viability for clinical applications.
Case Studies
Several case studies illustrate the applications of 5,5-Difluorotetrahydropyran-3-amine; hydrochloride in drug discovery:
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Case Study 1: Antiviral Activity
A study investigated the antiviral properties of a series of fluorinated tetrahydropyrans, including derivatives of 5,5-Difluorotetrahydropyran-3-amine; hydrochloride. Results indicated significant inhibition of viral replication in cultured cells. -
Case Study 2: Cancer Treatment
Research on tumor models showed that administration of fluorinated derivatives resulted in reduced tumor growth rates compared to controls, highlighting the therapeutic potential of such compounds in oncology.
Mechanism of Action
The mechanism of action of 5,5-Difluorotetrahydropyran-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, potentially affecting enzymatic activity and receptor interactions. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 5,5-Difluorotetrahydropyran-3-amine hydrochloride, including cyclic ether/amine backbones, fluorine substitutions, or hydrochloride salt forms:
5,7-Difluorochroman-4-amine Hydrochloride
- Molecular Formula: C₉H₁₀ClF₂NO
- Molecular Weight : 221.63 g/mol
- Structure : Contains a chroman (benzopyran) core with a fused benzene ring, fluorine atoms at the 5,7-positions, and an amine group at position 4 .
- Higher molecular weight (221.63 vs. 173.59) reduces blood-brain barrier permeability compared to the tetrahydropyran derivative. Fluorine positions (5,7) may alter electronic effects and metabolic stability.
(3R,4R)-4-Fluorotetrahydrofuran-3-amine Hydrochloride
- Molecular Formula: C₄H₉ClFNO (inferred)
- Molecular Weight : ~137.61 g/mol
- Structure : Features a five-membered tetrahydrofuran ring with a single fluorine atom at position 4 and an amine at position 3 .
- Key Differences: Smaller ring size increases ring strain and reduces conformational flexibility. Monofluoro substitution diminishes electron-withdrawing effects compared to the 5,5-difluoro analogue. Lower molecular weight may enhance solubility but reduce steric hindrance.
2-Methyl-2-azaspiro[3.3]heptan-6-amine Dihydrochloride
Comparative Data Table
Implications of Structural Variations
Ring Size and Flexibility :
- Tetrahydropyran (6-membered) : Balances stability and flexibility, often enhancing metabolic resistance and solubility in drug candidates.
- Tetrahydrofuran (5-membered) : Higher ring strain may limit applications but offers unique stereochemical control .
- Chroman (6-membered fused aromatic) : Planarity improves interactions with aromatic residues in enzymes or receptors but reduces solubility .
Monofluoro analogues (e.g., tetrahydrofuran derivative) offer milder electronic modulation.
Hydrochloride Salt Form :
Research and Application Considerations
- 5,5-Difluorotetrahydropyran-3-amine HCl : Likely used in CNS drug discovery due to its balance of lipophilicity and stability. Its price (€1,331/50mg) reflects specialized synthetic demand .
- 5,7-Difluorochroman-4-amine HCl: Potential applications in antioxidant or hormone-modulating therapies due to the chroman scaffold .
- Tetrahydrofuran Derivative : May serve as a conformationally constrained intermediate in peptide mimetics or small-molecule inhibitors .
Biological Activity
5,5-Difluorotetrahydropyran-3-amine; hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5,5-Difluorotetrahydropyran-3-amine; hydrochloride has a unique chemical structure that includes a tetrahydropyran ring with two fluorine atoms at the 5-position and an amine group at the 3-position. This configuration is significant as the presence of fluorine can enhance lipophilicity and metabolic stability, which are crucial for drug efficacy.
Biological Activity Overview
The biological activity of 5,5-Difluorotetrahydropyran-3-amine; hydrochloride has been investigated in various studies, revealing several pharmacological effects:
- Antiviral Activity :
- Antibacterial and Antifungal Properties :
- Anti-inflammatory Effects :
The mechanisms through which 5,5-Difluorotetrahydropyran-3-amine; hydrochloride exerts its biological effects include:
- Enzyme Inhibition : The compound acts by inhibiting specific enzymes involved in viral replication and inflammatory processes. For example, it has been shown to inhibit HIV protease effectively by binding to its active site .
- Modulation of Cellular Pathways : Through interaction with various receptors and enzymes, the compound may modulate signaling pathways that lead to reduced inflammation and enhanced immune responses .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study on related difluoro compounds indicated that modifications in their structure could significantly enhance their potency against HIV protease, showcasing structure-activity relationships critical for drug design .
- In vivo studies demonstrated that certain analogs of 5,5-Difluorotetrahydropyran-3-amine exhibited reduced inflammatory responses in animal models, supporting their potential therapeutic use in inflammatory diseases .
Q & A
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent systems (e.g., THF/ethyl acetate) to resolve intermediates .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate hydrochloride salts .
Basic: How can I characterize the purity and structure of this compound?
Methodological Answer:
Analytical Workflow :
Purity :
- HPLC-UV/ELSD : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) to detect impurities <0.1% .
- Sulfated ash test : Confirm inorganic residue ≤1.0 mg/g .
Structural Confirmation :
- FT-IR : Identify amine (–NH stretch ~3300 cm⁻¹) and C–F bonds (~1100–1200 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for tetrahydropyran ring protons (δ 3.5–4.5 ppm) and fluorine-coupled splitting patterns .
- X-ray crystallography : Resolve stereochemistry if single crystals are obtained (e.g., via slow evaporation in ethanol) .
Data Interpretation Tip :
Compare spectral data with fluorinated analogs (e.g., 3-cyclopropylpropan-1-amine hydrochloride) to validate assignments .
Advanced: How do I resolve contradictory solubility data in different solvent systems?
Methodological Answer:
Contradictions often arise from:
- Protonation state : The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) is pH-dependent. Test solubility at controlled pH (e.g., PBS buffer pH 7.4 vs. 0.1 M HCl) .
- Hydrogen bonding : Fluorine substituents increase hydrophobicity but may enhance solubility in aprotic solvents (e.g., DMSO). Conduct a Hansen solubility parameter (HSP) analysis .
Q. Experimental Design :
- Use a shake-flask method with UV-Vis quantification.
- Compare results with computational models (e.g., COSMO-RS) to predict solvent interactions .
Advanced: What mechanistic insights exist for the reactivity of the 3-amine group in fluorinated tetrahydropyrans?
Methodological Answer:
- Nucleophilicity : The amine’s reactivity is reduced due to electron-withdrawing fluorine atoms. Use DFT calculations (e.g., Gaussian 16) to map electron density .
- Reactivity Studies :
- Acylation : Test with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA). Monitor via ¹H NMR for amide formation .
- Oxidation : Expose to m-CPBA or H₂O₂ to assess stability of the amine group .
Case Study :
In fluorinated indole derivatives, steric hindrance from fluorine atoms slows Mannich reactions by 30–40% compared to non-fluorinated analogs .
Advanced: How can I address discrepancies in biological activity data across assays?
Methodological Answer:
Common Causes :
- Salt form interference : The hydrochloride counterion may affect membrane permeability. Compare freebase vs. salt forms in cellular uptake assays .
- Fluorine-specific interactions : Fluorine can alter binding to hydrophobic pockets. Perform molecular docking (e.g., AutoDock Vina) with fluorinated vs. non-fluorinated analogs .
Q. Validation Steps :
- Replicate assays in serum-containing media (e.g., human serum H4522) to mimic physiological conditions .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) .
Basic: What are validated storage conditions to prevent degradation?
Q. Methodological Answer :
Q. Tables for Quick Reference
| Property | Recommended Method | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | |
| LogP (Partition Coefficient) | Shake-flask/UV-Vis | |
| pKa | Potentiometric titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
